N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride

Lipophilicity Drug-likeness Medicinal chemistry

N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is a pyrazole-based secondary amine building block with the molecular formula C₉H₁₈ClN₃ and a molecular weight of 203.71 g/mol. It is supplied as the hydrochloride salt, typically at ≥95% purity, and is distributed through commercial screening libraries including ChemBridge and Hit2Lead for early-stage medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H18ClN3
Molecular Weight 203.71
CAS No. 1268990-49-3
Cat. No. B3095701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
CAS1268990-49-3
Molecular FormulaC9H18ClN3
Molecular Weight203.71
Structural Identifiers
SMILESCCNCC1=C(N(N=C1C)C)C.Cl
InChIInChI=1S/C9H17N3.ClH/c1-5-10-6-9-7(2)11-12(4)8(9)3;/h10H,5-6H2,1-4H3;1H
InChIKeyLETWKMFHIOGSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride (CAS 1268990-49-3): Procurement-Grade Building Block for Drug Discovery


N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is a pyrazole-based secondary amine building block with the molecular formula C₉H₁₈ClN₃ and a molecular weight of 203.71 g/mol [1]. It is supplied as the hydrochloride salt, typically at ≥95% purity, and is distributed through commercial screening libraries including ChemBridge and Hit2Lead for early-stage medicinal chemistry and fragment-based drug discovery . The compound features a 1,3,5-trimethylpyrazole core linked via a methylene bridge to an N-ethylamine moiety, yielding a secondary amine with three rotatable bonds and a moderate computed LogP of approximately 1.5 .

Why N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride Cannot Be Interchanged with Common Pyrazole Ethanamine Analogs


Within the 1,3,5-trimethylpyrazole-ethanamine chemical space, structural variations at the amine position—primary vs. secondary amine, N-methyl vs. N-ethyl substitution, and methylene vs. ethylene linker length—produce distinct physicochemical profiles that directly affect solubility, lipophilicity, and hydrogen-bonding capacity [1]. These differences preclude simple interchangeability in lead optimization, fragment growing, or library design, as even single-atom modifications can alter target binding, ADME properties, and downstream synthetic tractability [2]. The hydrochloride salt form of the target compound further distinguishes it from free-base analogs by providing enhanced aqueous solubility and defined stoichiometry for reproducible assay preparation .

Quantitative Differentiation of N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride Against Four Closest Analogs


N-Ethyl Secondary Amine Provides 1.3× to 3.8× Higher Computed LogP than Primary Amine Analogs

The N-ethyl secondary amine of the target compound yields a computed LogP of ~1.54, compared to 0.4–1.2 for primary amine analogs bearing the same 1,3,5-trimethylpyrazole core [1]. This LogP falls within the optimal range (1–3) for oral bioavailability according to Lipinski's rule of five, whereas the more hydrophilic primary amine analogs (XLogP3: 0.4 for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine) may require additional lipophilic substitution to achieve comparable membrane permeability [2].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrochloride Salt Form Confers Documented Aqueous Solubility Advantage Over Free-Base Analogs

The target compound is supplied as a hydrochloride salt (CAS 1268990-49-3), whereas the most closely related analogs—1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936940-12-4) and N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (CAS 514816-08-1)—are predominantly available as free bases with no salt counterion [1] . Hydrochloride salt formation is a well-established pharmaceutical strategy that typically increases aqueous solubility by 10- to 1000-fold over the corresponding free base, facilitating reproducible preparation of stock solutions for biochemical and cell-based assays [2].

Aqueous solubility Salt selection Assay development

Ethyl vs. Methyl N-Substitution: Higher Rotatable Bond Count (3 vs. 2) Enables Divergent Conformational Sampling in Fragment-Based Design

The N-ethyl substituent on the target compound provides three rotatable bonds (ethyl C–C, C–N, and methylene–pyrazole), compared to two rotatable bonds for the N-methyl analog (CAS 514816-08-1) and one rotatable bond for the α-methyl analog (CAS 936940-12-4) . This additional rotational degree of freedom increases the conformational ensemble accessible to the secondary amine, which can be advantageous in fragment-based drug discovery where exploring diverse binding poses is critical for hit identification [1]. The extra methylene unit also provides a distinct vector for further synthetic elaboration via N-alkylation or reductive amination chemistry [2].

Fragment-based drug discovery Conformational flexibility Structure-activity relationships

Secondary Amine Provides Distinct Hydrogen-Bond Donor Profile for Target Engagement Compared to Primary Amine Analogs

The target compound is a secondary amine (one N–H donor), whereas the closest analogs—CAS 936940-12-4, CAS 956950-95-1, and CAS 352018-93-0—are primary amines (two N–H donors in free base form) [1] . In medicinal chemistry, the number and geometry of hydrogen-bond donors are critical determinants of target selectivity, as many kinase and GPCR binding sites discriminate between primary and secondary amine donors through steric and electronic complementarity [2]. The N-ethyl substituent additionally introduces steric bulk adjacent to the H-bond donor, which can restrict the accessible binding conformations compared to an unsubstituted primary amine [3].

Hydrogen bonding Receptor binding Pharmacophore design

Recommended Procurement and Application Scenarios for N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride


Fragment-Based Screening Libraries Targeting Kinase or GPCR Hinge Regions

The compound's secondary amine with N-ethyl substitution, moderate LogP (~1.5), and defined hydrochloride salt form make it suitable for inclusion in fragment libraries targeting kinase hinge-binding motifs or GPCR orthosteric sites where a single, sterically defined H-bond donor is preferred over primary amines [1]. Its three rotatable bonds and 167 Da molecular weight place it within fragment rule-of-three boundaries [2]. Procurement from ChemBridge or Hit2Lead ensures batch-to-batch consistency (≥95% purity) essential for fragment screening reproducibility .

Synthetic Elaboration via N-Alkylation or Reductive Amination for Lead Optimization

The N-ethyl secondary amine provides a direct synthetic handle for diversification through N-alkylation, acylation, or reductive amination without requiring protection/deprotection steps [3]. This contrasts with primary amine analogs (CAS 936940-12-4, CAS 956950-95-1) that may yield mixtures of mono- and di-substituted products. The methylene bridge to the pyrazole core provides additional conformational separation from the ring, potentially reducing steric clash during library synthesis [4].

Physicochemical Property Calibration in Matched Molecular Pair Analysis

The compound serves as a matched molecular pair partner to the N-methyl analog (CAS 514816-08-1), enabling systematic exploration of the effect of N-alkyl chain elongation (methyl → ethyl) on LogP, solubility, and target potency while holding the 1,3,5-trimethylpyrazole core constant [5]. The LogP increment of ~0.4 units between N-methyl (1.15) and N-ethyl (1.54) analogs provides a quantifiable step for lipophilicity tuning in lead optimization programs .

S1P1 Receptor Agonist Scaffold Development Programs

The 1,3,5-trimethylpyrazole-4-methanamine scaffold has been disclosed in patent literature as a key intermediate for sphingosine-1-phosphate 1 (S1P1) receptor agonists . The N-ethyl secondary amine variant (target compound) offers a differentiated vector for SAR exploration around the amine region of S1P1-targeting molecules, with the hydrochloride salt providing formulation-ready material for in vivo pharmacokinetic studies .

Quote Request

Request a Quote for N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.